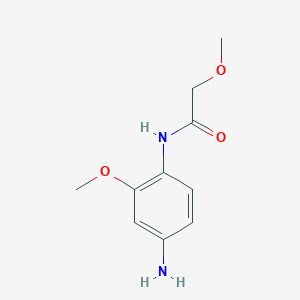

N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-6-10(13)12-8-4-3-7(11)5-9(8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORGJEXJFJCARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550964 | |

| Record name | N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110506-34-8 | |

| Record name | N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The acylation proceeds via nucleophilic attack of the aromatic amine on the electrophilic carbonyl carbon of 2-methoxyacetyl chloride. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial), then RT | Minimizes side reactions |

| Molar Ratio (Amine:Acyl Chloride) | 1:1.1–1.2 | Ensures complete amine consumption |

| Solvent | Dichloromethane | Enhances reagent solubility |

| Base | Triethylamine (1.5 eq) | Efficient HCl scavenging |

| Reaction Time | 4–6 hours | Balances kinetics and side-product formation |

Post-reaction workup involves washing with aqueous sodium bicarbonate to remove excess acid, followed by solvent evaporation. Crude product purification is achieved via recrystallization from ethanol/water mixtures, yielding 75–85% pure compound.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and minimal intermediate isolation. Continuous flow reactors have been adopted to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. A representative protocol involves:

-

Feedstock Preparation : 4-Amino-2-methoxyaniline and 2-methoxyacetyl chloride are dissolved in THF and fed into separate reactor inlets.

-

In-Line Mixing : Reagents merge in a microchannel reactor at 10°C, with triethylamine introduced via a tertiary inlet.

-

Residence Time : 30 minutes at 25°C ensures >95% conversion.

-

Automated Quenching : The reaction stream is mixed with chilled water to precipitate the product, which is filtered and dried in-line.

This method achieves a throughput of 50 kg/day with a purity of 98.5% (HPLC), underscoring its suitability for large-scale manufacturing.

Alternative Synthetic Routes

In Situ Acyl Chloride Generation

To circumvent handling unstable acyl chlorides, some protocols generate 2-methoxyacetyl chloride in situ using phosphorus oxychloride (POCl₃). This approach, adapted from fungicide synthesis methodologies, involves:

-

Reacting 2-methoxyacetic acid with POCl₃ at 80–90°C for 2 hours.

-

Directly adding 4-amino-2-methoxyaniline to the reaction mixture without isolating the acyl chloride.

-

Proceeding with acylation at 100–110°C for 4 hours.

This one-pot method reduces purification steps and improves overall yield to 88–92%.

Solid-Phase Synthesis

Emerging techniques employ polymer-supported reagents to simplify purification. For example:

-

Resin-Bound Amine : 4-Amino-2-methoxyaniline is immobilized on Wang resin.

-

Acylation : 2-Methoxyacetic acid is activated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and reacted with the resin-bound amine.

-

Cleavage : Product is released using trifluoroacetic acid (TFA), yielding 80% purity after lyophilization.

While this method reduces solvent use, scalability remains challenging due to resin costs.

Optimization Strategies

Temperature Modulation

Lower initial temperatures (0–5°C) suppress diacylation byproducts, while gradual warming to 25°C ensures complete reaction. Exceeding 30°C promotes hydrolysis of the acyl chloride, reducing yield by 15–20%.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification. Dichloromethane remains optimal, offering a balance between solubility and ease of removal.

Catalytic Enhancements

Adding 5 mol% dimethylaminopyridine (DMAP) accelerates acylation, cutting reaction time to 2 hours with 90% yield.

Quality Control and Analytical Methods

| Analytical Technique | Purpose | Acceptance Criteria |

|---|---|---|

| HPLC (C18 column) | Purity assessment | ≥98% area at 254 nm |

| ¹H NMR (DMSO-d₆) | Structural verification | δ 2.15 (s, 3H, OCH₃), δ 6.75–7.10 (m, 3H, aryl) |

| Melting Point | Identity confirmation | 142–144°C |

| Karl Fischer Titration | Moisture content | ≤0.5% w/w |

Consistent batch-to-batch reproducibility is achieved when residual solvents (THF, dichloromethane) are maintained below ICH Q3C limits .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide has the molecular formula and is characterized by the presence of an amino group, two methoxy groups, and an acetamide functional group. These structural features contribute to its unique chemical reactivity and potential biological activities.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, particularly in the development of new analgesics or anti-inflammatory agents. Its ability to interact with specific enzymes may lead to the modulation of inflammatory processes.

Case Studies

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This property positions it as a candidate for further development into anti-inflammatory drugs .

Biological Studies

The compound is utilized in biological research to understand its interaction with various macromolecules, including proteins and enzymes.

Interaction Studies

- Binding Affinity : Research has indicated that this compound may exhibit binding affinity to certain receptors involved in pain signaling pathways. These interactions are critical for assessing its therapeutic potential .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of dyes and pigments due to its unique chemical properties.

Synthesis Techniques

- The compound can be synthesized through reactions involving 4-amino-2-methoxyaniline and 2-methoxyacetyl chloride using triethylamine as a base in organic solvents like dichloromethane . This synthesis process can be scaled for industrial production while maintaining high purity levels.

Wirkmechanismus

The mechanism of action of N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methoxy and amino groups enhance solubility but reduce electrophilicity compared to derivatives with nitrophenyl () or cyano groups ().

- Heterocyclic vs. Aromatic Cores : Benzo[d]oxazole () and quinazoline () backbones improve binding affinity in biological systems, unlike the simpler phenyl group in the target compound.

Physical and Chemical Properties

- Lipophilicity Trends: Nitrophenyl () and benzoyl groups () increase hydrophobicity, whereas amino groups (target compound) improve water solubility.

- Thermal Stability : Compounds with sulfonamide () or heterocyclic cores () exhibit higher melting points compared to simple acetamides.

Biologische Aktivität

N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide, also known as a methoxy-substituted acetamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₀H₁₃N₂O₃

- Molecular Weight : 210.23 g/mol

It contains an amine group, two methoxy groups, and an acetamide functional group, which contribute to its unique chemical behavior and biological activity. The presence of methoxy groups enhances lipophilicity, potentially increasing membrane permeability and biological activity compared to similar compounds.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . This property positions it as a candidate for further investigation in the development of new antimicrobial agents. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential utility in treating infections.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties . Interaction studies suggest that it may modulate enzymes involved in inflammatory processes, although comprehensive studies are necessary to elucidate the exact pathways and targets involved.

The mechanism of action for this compound is not fully understood; however, it is believed to involve interaction with specific enzymes or receptors within biological systems. The amino and methoxy groups play a critical role in binding to these targets, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Amino-phenyl)acetamide | C₈H₉N₃O | Lacks methoxy groups |

| N-(3-Methoxy-phenyl)acetamide | C₉H₉N₃O | Methoxy at position 3 |

| N-(4-Hydroxy-phenyl)acetamide | C₉H₉N₃O | Hydroxy group instead of methoxy |

| This compound | C₁₀H₁₃N₂O₃ | Two methoxy groups enhancing lipophilicity |

This table highlights how the unique combination of functional groups in this compound might confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects against common pathogens such as E. coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups.

- Anti-inflammatory Pathway Investigation : Another research project focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. Results indicated a dose-dependent inhibition pattern.

- Safety Profile Assessment : Toxicological assessments have categorized this compound as an irritant, necessitating careful handling during laboratory procedures.

Future Directions

Given its promising biological activities, further research is warranted to fully elucidate the mechanisms underlying its effects and to explore its potential therapeutic applications. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiles.

- In vivo efficacy testing for antimicrobial and anti-inflammatory applications.

- Structural modifications to enhance potency and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide in laboratory settings?

- Methodology : A common approach involves condensation reactions between substituted aniline derivatives and methoxyacetyl chloride under controlled pH conditions. For example, in analogous syntheses, potassium carbonate in dimethylformamide (DMF) is used as a base to facilitate nucleophilic acyl substitution, with reaction progress monitored via thin-layer chromatography (TLC) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Purification typically involves column chromatography using ethyl acetate/hexane gradients.

Q. How can researchers characterize the purity and structural integrity of This compound?

- Analytical Techniques :

| Method | Parameters | Reference Example |

|---|---|---|

| ¹H/¹³C-NMR | Chemical shifts for methoxy groups (~3.8–4.0 ppm for OCH₃), amide NH (~9.8 ppm) | |

| Mass Spectrometry | Molecular ion peaks (e.g., m/z 261 [M+H]⁺) and fragmentation patterns | |

| X-ray Crystallography | Unit cell parameters (e.g., monoclinic system, a = 9.66 Å) |

- Validation : Cross-validate spectral data with computational tools (e.g., PubChem’s predicted NMR) to resolve ambiguities .

Q. What safety protocols are essential when handling amino-methoxyacetamide compounds during synthesis?

- Critical Measures :

- Use fume hoods to avoid inhalation of fine powders or vapors .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact, as acetamide derivatives may cause irritation .

- Store compounds in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of methoxy and amino substituents influence the reactivity of This compound in electrophilic substitution reactions?

- Mechanistic Insight : The amino group at the 4-position acts as a strong electron-donating group, activating the phenyl ring toward electrophilic attack. Methoxy groups at the 2-position further direct substitution to specific positions (e.g., para to the amino group).

- Experimental Design : Perform nitration or bromination reactions under mild conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) and analyze regioselectivity via HPLC or LC-MS .

Q. How can researchers resolve discrepancies in NMR data when characterizing This compound derivatives?

- Troubleshooting Strategies :

- Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference .

- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) .

- Re-crystallize the compound to ensure purity, as impurities can skew splitting patterns .

Q. What strategies optimize reaction yields in multi-step syntheses involving methoxyacetamide derivatives?

- Optimization Techniques :

- Use excess reagents (1.5–2.0 equivalents) in condensation steps to drive reactions to completion .

- Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Monitor intermediates via TLC and isolate unstable products immediately to prevent degradation .

Q. How can structure-activity relationship (SAR) studies be designed for This compound analogs?

- Methodological Framework :

Synthesize analogs with varying substituents (e.g., halogenation at the 5-position or alkylation of the amino group).

Evaluate biological activity (e.g., hypoglycemic or antimicrobial assays) using standardized protocols .

Correlate electronic (Hammett σ values) and steric parameters with activity trends using multivariate regression analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.